molecular formula C17H23NO6 B558522 Boc-D-Glu-OBzl CAS No. 34404-30-3

Boc-D-Glu-OBzl

Cat. No.: B558522
CAS No.: 34404-30-3
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-CYBMUJFWSA-N
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Description

N-α-t.-Butoxycarbonyl-D-glutamic acid α-benzyl ester: (Boc-D-Glu-OBzl) is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is a standard building block for introducing D-γ-glutamic acid amino-acid residues .

Scientific Research Applications

Boc-D-Glu-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It is a crucial building block in the synthesis of peptides, especially those containing D-glutamic acid residues.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: this compound is used in the study of enzyme-substrate interactions and protein folding mechanisms.

    Industrial Applications: It is employed in the production of specialty chemicals and bioconjugates.

Safety and Hazards

Boc-D-Glu-OBzl is classified as highly hazardous to water (WGK 3) . It should be stored at +2°C to +8°C . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The general procedure includes:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-D-Glu-OBzl undergoes deprotection reactions to remove the Boc and benzyl protecting groups. This is typically achieved using trifluoroacetic acid (TFA) for Boc removal and hydrogenation for benzyl removal.

    Substitution Reactions: The compound can undergo substitution reactions where the benzyl ester group is replaced with other functional groups.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation with palladium on carbon (Pd/C) for benzyl removal.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products:

Comparison with Similar Compounds

    N-α-t.-Butoxycarbonyl-L-glutamic acid α-benzyl ester (Boc-L-Glu-OBzl): Similar to Boc-D-Glu-OBzl but with the L-isomer of glutamic acid.

    N-α-t.-Butoxycarbonyl-D-glutamic acid α-tert-butyl ester (Boc-D-Glu-OtBu): Similar protecting group strategy but with a tert-butyl ester instead of a benzyl ester.

    N-α-t.-Butoxycarbonyl-L-glutamic acid α-tert-butyl ester (Boc-L-Glu-OtBu): Combination of the L-isomer and tert-butyl ester.

Uniqueness: this compound is unique due to its specific combination of the D-isomer of glutamic acid and the benzyl ester protecting group. This combination provides distinct steric and electronic properties that are advantageous in certain peptide synthesis applications .

Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-30-3
Record name N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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